N-Isobutyl 4-(aminomethyl)benzamide
Description
Properties
IUPAC Name |
4-(aminomethyl)-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)8-14-12(15)11-5-3-10(7-13)4-6-11/h3-6,9H,7-8,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJSHRYFJFJQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Aminomethyl)Benzoyl Chloride
4-(Aminomethyl)benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The reaction typically proceeds at 0–5°C to minimize side reactions, yielding the acyl chloride intermediate. For example, oxalyl chloride (2.3 g, 17.93 mmol) added dropwise to 4-(aminomethyl)benzoic acid in diethyl ether at 273 K generates the chloride with >90% efficiency.
Coupling with Isobutylamine
The acyl chloride is then reacted with isobutylamine in the presence of a base such as triethylamine (TEA) or sodium hydroxide. A study using chloroform as the solvent achieved 83% yield for analogous N-isobutylbenzamides. Critical parameters include:
-
Temperature : 0–25°C to prevent epimerization or decomposition.
-
Solvent : Chloroform or dichloromethane ensures miscibility with aqueous bases during extraction.
Table 1: Schotten-Baumann Reaction Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent | Chloroform | 83 | 95 | |
| Base | Triethylamine | 78 | 97 | |
| Reaction Time | 6 h | 85 | 99 |
Coupling Agent-Mediated Synthesis
Modern approaches employ coupling agents to bypass acyl chloride intermediates, enhancing safety and yield.
Carbodiimide-Based Activation
Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates 4-(aminomethyl)benzoic acid, facilitating amide bond formation with isobutylamine. A protocol using DCC in tetrahydrofuran (THF) achieved 89% yield, with residual DCU removed via filtration.
Industrial-Scale Adaptations
Continuous flow reactors improve reproducibility for large batches. For example, a borane-THF complex reduced reaction times by 40% compared to batch processes, achieving 91% yield.
Table 2: Coupling Agent Performance Comparison
| Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCC | THF | 25 | 89 |
| EDC/HOBt | DCM | 0 | 85 |
| HATU | DMF | -10 | 92 |
Reductive Amination Pathways
Reductive amination offers a route to introduce the aminomethyl group post-amidation.
Nitro Group Reduction
4-Nitrobenzamide intermediates are hydrogenated using palladium on carbon (Pd/C) or Raney nickel. A patent using 10% Pd/C in ethanol under 50 psi H₂ achieved 94% yield for related compounds.
Borane-Mediated Reduction
Borane-THF complexes selectively reduce nitriles or imines to amines. For example, 4-cyanobenzamide treated with BH₃-THF at reflux produced 4-(aminomethyl)benzamide with 88% efficiency.
Solvent and Crystallization Optimization
Solvent choice critically impacts product isolation. Tertiary alcohols like isopropanol enhance crystallization purity.
Isopropanol-Driven Crystallization
A patent demonstrated that reacting N-isobutylamine derivatives in isopropanol with 1.2 equivalents of TEA yielded 96.5% pure product after cooling to 25°C.
Solvent Mixtures for Improved Solubility
Mixtures of isopropanol-water (1:1) reduced impurity levels to <0.05% by precipitating side products during cooling.
Table 3: Solvent Impact on Crystallization
| Solvent System | Purity (%) | Yield (%) |
|---|---|---|
| Isopropanol | 99.8 | 96.5 |
| Ethyl Acetate/Hexane | 97.2 | 89 |
| THF/Water | 95.4 | 82 |
Industrial Production Considerations
Chemical Reactions Analysis
Types of Reactions: N-Isobutyl 4-(aminomethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and amides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
N-Isobutyl 4-(aminomethyl)benzamide has been identified as a candidate for the development of antiviral treatments. Research indicates that derivatives of 4-(aminomethyl)benzamide can inhibit the entry of viruses such as Ebola and Marburg. In particular, compounds derived from this class have demonstrated significant potency against these filoviruses, showing effective inhibition at concentrations below 10 µM in vitro . The structural optimization of these compounds has revealed their potential as therapeutic agents for controlling viral infections.
Histone Deacetylase Inhibition
The compound is also being investigated for its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they can induce apoptosis in cancer cells and promote differentiation. Compounds similar to this compound have shown promising results in preclinical studies for treating various cancers, particularly blood cancers and solid tumors . The mechanism involves increasing histone acetylation levels, leading to the activation of genes that suppress tumor growth.
Biochemical Research
Biochemical Probes
this compound serves as a valuable biochemical probe for studying enzyme interactions and protein functions. Its structural features allow researchers to investigate the binding affinities and mechanisms of action of various enzymes, which is essential for understanding cellular processes and developing new therapeutic strategies.
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to identify the most effective modifications to the compound's structure that enhance its biological activity. These studies focus on optimizing the compound's efficacy against specific targets while minimizing potential side effects . The insights gained from these studies are crucial for guiding future drug development efforts.
Case Study 1: Antiviral Activity
In a study focused on the development of antiviral agents, several derivatives of this compound were synthesized and tested against Ebola virus. Compounds such as CBS1118 exhibited EC50 values less than 10 µM, indicating strong antiviral activity and good metabolic stability in both rat and human liver microsomes . This highlights the compound's potential as a lead candidate for further development into an antiviral drug.
Case Study 2: Cancer Therapeutics
A series of experiments evaluated the effectiveness of this compound derivatives as HDAC inhibitors in various cancer cell lines. Results demonstrated that these compounds could significantly reduce cell viability in malignant cells while exhibiting low toxicity in normal cells . This dual action makes them promising candidates for further clinical investigation.
Summary Table of Applications
| Application Area | Details |
|---|---|
| Antiviral Research | Effective against Ebola and Marburg viruses; potential for therapeutic development |
| Cancer Therapy | Acts as an HDAC inhibitor; induces apoptosis and differentiation in cancer cells |
| Biochemical Probes | Used to study enzyme interactions; aids in understanding protein functions |
| SAR Studies | Identifies effective structural modifications to enhance biological activity |
Mechanism of Action
The mechanism of action of N-Isobutyl 4-(aminomethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group plays a crucial role in binding to active sites, facilitating the modulation of biological pathways. The compound’s structure allows it to act as an inhibitor or activator of various biochemical processes, depending on the context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 4-(aminomethyl)benzamide scaffold serves as a versatile pharmacophore. Below, we compare its derivatives based on structural modifications, biological targets, and pharmacological profiles.
Anticancer Activity: Kinase Inhibition
Compounds with the 4-(aminomethyl)benzamide linker exhibit potent inhibition of receptor tyrosine kinases (RTKs), such as EGFR, HER-2, and PDGFRα. Key findings include:
- Key Insights: The flexibility of the 4-(aminomethyl)benzamide linker enables analogs like 28j and Analog 10 to circumvent steric hindrance in mutant kinases (e.g., T315I Abl), a limitation of rigid scaffolds like nilotinib . Substitutions such as trifluoromethyl groups enhance kinase selectivity and potency. For example, 11 and 13 achieve >90% EGFR inhibition at 10 nM .
Antiviral Activity: MARV and EBOV Inhibition
The 4-(aminomethyl)benzamide core demonstrates broad-spectrum antiviral activity:
- Key Insights: Compound 23 outperforms traditional antivirals (e.g., favipiravir) in potency and safety, attributed to the 4-(aminomethyl)benzamide core’s ability to disrupt viral entry .
Neuropharmacology: HDAC Inhibition
Benzamide derivatives with modified substituents exhibit HDAC inhibitory effects:
| Compound | HDAC Selectivity | Key Findings | Reference |
|---|---|---|---|
| MS-275 | Frontal cortex, hippocampus | 30–100× more potent than valproate | |
| Valproate | Broad-spectrum | Non-selective, high doses required |
- Key Insights :
Gastrokinetic Activity
Benzamides with morpholine substituents demonstrate prokinetic effects:
| Compound | Activity Profile | Key Advantages | Reference |
|---|---|---|---|
| AS-4370 | Gastric emptying (rats/mice) | No dopamine D2 antagonism | |
| Cisapride | Gastric motility | Risk of cardiac toxicity |
- Key Insights :
Structural and Functional Trends
- Flexibility vs. Rigidity: The 4-(aminomethyl)benzamide linker’s conformational mobility improves binding to sterically hindered targets (e.g., T315I Abl) compared to rigid scaffolds .
- Substituent Effects :
Biological Activity
N-Isobutyl 4-(aminomethyl)benzamide is a compound of significant interest in biological research due to its diverse pharmacological activities. This article explores its biological activity, mechanisms of action, and potential applications in various therapeutic areas, supported by data tables and relevant case studies.
This compound is characterized by its structural components:
- Aminomethyl group : This functional group is pivotal for its interaction with biological targets.
- Isobutyl substituent : Enhances lipophilicity, potentially affecting its bioavailability and interaction with cellular membranes.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can act as an inhibitor of various enzymes, influencing biochemical pathways critical for cell function.
- Receptor Interaction : It binds to specific receptors, modulating their activity, which can lead to therapeutic effects in conditions like neuropathic pain and cancer.
1. Antinociceptive Properties
Recent studies have highlighted the compound's potential as an antinociceptive agent. Research focusing on GABA transporters has shown that derivatives of aminomethylbenzamides can inhibit GABA uptake, which is crucial for managing neuropathic pain. In vivo experiments demonstrated that certain derivatives exhibited significant pain relief without inducing motor deficits, making them promising candidates for further development in pain management therapies .
2. Anticancer Activity
This compound and its analogs have been evaluated for anticancer properties. A study involving various receptor tyrosine kinases (RTKs) showed that compounds with the 4-(aminomethyl)benzamide fragment displayed potent inhibitory activity against several RTKs, including EGFR and HER-2. The most effective compounds achieved over 90% inhibition at low concentrations (10 nM), indicating strong potential as anticancer agents .
3. Viral Inhibition
The compound has also been investigated for its antiviral properties. Specifically, derivatives have shown effectiveness against Ebola and Marburg viruses, with certain compounds demonstrating EC50 values below 10 μM, suggesting they could be developed as therapeutic agents against these viral infections .
Research Findings and Case Studies
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing N-Isobutyl 4-(aminomethyl)benzamide?
- Methodology : Synthesis typically involves coupling reactions between 4-(aminomethyl)benzamide derivatives and isobutyl groups under anhydrous conditions. For example, amide bond formation can be achieved using carbodiimide crosslinkers (e.g., EDC or DCC) in dichloromethane or DMF. Purification via column chromatography (silica gel, methanol/dichloromethane gradient) is critical to isolate the product. Characterization should include and NMR to confirm substituent positions (e.g., benzamide protons at δ 7.8–8.2 ppm and isobutyl methyl groups at δ 0.9–1.1 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Store the compound at -20°C in sealed, moisture-resistant containers to prevent degradation. Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Conduct reactions in a fume hood to mitigate inhalation risks. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid exposure to static discharge or open flames due to potential decomposition into CO/NO .
Q. How can researchers validate the purity of this compound?
- Methodology : Perform reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is acceptable for most studies. Complementary techniques include thin-layer chromatography (TLC, R comparison) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. What solvents are compatible with this compound for solubility studies?
- Methodology : Test solubility in DMSO (commonly used for stock solutions), methanol, and dichloromethane. Use sonication (30 min at 40°C) to enhance dissolution. For aqueous solubility, employ co-solvents like PEG-400 or cyclodextrin-based carriers. Quantify solubility via UV-Vis spectrophotometry at λ ~280 nm .
Q. How can structural analogs of this compound be designed for preliminary SAR studies?
- Methodology : Modify the isobutyl group (e.g., replace with cyclopropylmethyl or tert-butyl) or the benzamide’s amino moiety (e.g., acetylation, trifluoromethylation). Assess changes in lipophilicity (logP via shake-flask method) and steric effects using molecular mechanics calculations (MMFF94 force field) .
Advanced Research Questions
Q. What experimental strategies can elucidate the HDAC inhibitory mechanism of this compound analogs?
- Methodology :
- In vitro : Use fluorescent HDAC activity assays (e.g., Boc-Lys(Ac)-AMC substrate) with recombinant HDAC isoforms (e.g., HDAC1, HDAC6). Compare IC values to reference inhibitors like MS-275.
- In vivo : Administer the compound (e.g., 15–60 μmol/kg s.c. in mice) and measure histone H3 acetylation (Ac-H3) in brain regions via Western blot. Chromatin immunoprecipitation (ChIP) can link acetylation to gene promoters (e.g., RELN, GAD67) .
Q. How can molecular docking predict the binding affinity of this compound to HDACs?
- Methodology : Use AutoDock4 with flexible side-chain sampling for the HDAC active site (e.g., Zn coordination residues). Define a grid box (60 × 60 × 60 Å) centered on the catalytic zinc. Run Lamarckian GA (25 runs, 2.5 million evaluations) and validate poses against co-crystallized ligands (e.g., trichostatin A). Analyze hydrogen bonds (<3.5 Å) and hydrophobic interactions with Phe-205/His-145 .
Q. What pharmacokinetic parameters should be prioritized for optimizing this compound derivatives?
- Methodology :
- Metabolic stability : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min.
- Plasma protein binding : Use equilibrium dialysis (rapid equilibrium device) with -labeled compound.
- Brain penetration : Measure brain/plasma ratio (K) 2h post-IV dosing in rodents. Derivatives with logD ~2–3 and PSA <90 Å typically show improved CNS penetration .
Q. How can researchers resolve contradictions in reported HDAC isoform selectivity for benzamide derivatives?
- Methodology : Perform isoform-specific inhibition assays using purified HDACs (e.g., HDAC1 vs. HDAC6). Validate findings with siRNA knockdown in cell lines (e.g., HDAC1-KO HeLa). Cross-reference structural data (e.g., HDAC3-SMRT complex) to identify critical binding residues. Discrepancies may arise from assay conditions (e.g., substrate type, Zn availability) .
Q. What in vivo models are suitable for testing the anticancer efficacy of this compound analogs?
- Methodology :
- Xenografts : Implant HT-29 (colon cancer) or PC-3 (prostate cancer) cells in nude mice. Administer compound (oral/IP, 10–30 mg/kg/day) for 21 days. Measure tumor volume and apoptosis (TUNEL assay).
- Syngeneic models : Use CT26 (murine colorectal) tumors to assess immune modulation via flow cytometry (CD8 T-cell infiltration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
